3-benzyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, also known as BPTT, is a chemical compound that has been widely studied for its potential applications in drug development and biomedical research. BPTT belongs to the thiazolidinone family of compounds, which have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-benzyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 3-benzyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects
3-benzyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been shown to possess a range of biochemical and physiological effects, including the inhibition of ROS, the activation of antioxidant enzymes, and the inhibition of pro-inflammatory cytokines. 3-benzyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-benzyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent antioxidant and anti-inflammatory activities, which make it a promising candidate for the treatment of various diseases. However, one of the major limitations of using 3-benzyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the research and development of 3-benzyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one. One possible direction is the optimization of its synthesis method to improve its solubility and bioavailability. Another possible direction is the investigation of its potential applications in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-benzyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one and its potential side effects.
Synthesis Methods
The synthesis of 3-benzyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves the condensation of 3-benzylthio-2-hydroxyacetophenone with 4-(3-phenoxypropoxy)benzaldehyde in the presence of a base catalyst, followed by cyclization with thiosemicarbazide. The resulting product is a yellow crystalline solid with a melting point of 210-212°C.
Scientific Research Applications
3-benzyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in drug development and biomedical research. Several studies have shown that 3-benzyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one exhibits potent antioxidant and anti-inflammatory activities, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
(5E)-3-benzyl-5-[[4-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3S2/c28-25-24(32-26(31)27(25)19-21-8-3-1-4-9-21)18-20-12-14-23(15-13-20)30-17-7-16-29-22-10-5-2-6-11-22/h1-6,8-15,18H,7,16-17,19H2/b24-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAZUDMRBMIDOO-HKOYGPOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCCCOC4=CC=CC=C4)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OCCCOC4=CC=CC=C4)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-benzyl-5-[[4-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.